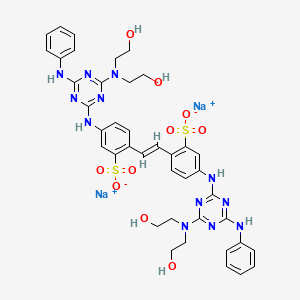
SAMARIUM ACETATE HYDRATE/ 99.9per cent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samarium acetate hydrate is a chemical compound with the formula (CH3CO2)3Sm · xH2O. It is a moderately water-soluble crystalline samarium source that decomposes to samarium oxide upon heating . This compound is often used in various scientific and industrial applications due to its unique properties.
Wirkmechanismus
Target of Action
Samarium Acetate Hydrate is an acetate salt of samarium . The primary target of this compound is not well defined in the literature. It’s important to note that the specific targets can vary depending on the context of use, such as in a chemical reaction or biological system.
Mode of Action
The samarium ion (Sm+3) can interact with other ions or molecules in its environment .
Action Environment
The action, efficacy, and stability of Samarium Acetate Hydrate can be influenced by various environmental factors. For instance, the presence of other ions or molecules, pH, temperature, and light conditions could potentially affect its behavior .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Samarium acetate hydrate can be synthesized by reacting samarium oxide or samarium hydroxide with acetic acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired hydrate form .
Industrial Production Methods
In industrial settings, samarium acetate hydrate is produced by dissolving samarium oxide in acetic acid, followed by crystallization and drying processes to obtain the hydrate form. The purity of the compound is often ensured through multiple purification steps, including recrystallization and filtration .
Analyse Chemischer Reaktionen
Types of Reactions
Samarium acetate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form samarium oxide.
Reduction: It can be reduced to elemental samarium under specific conditions.
Substitution: It can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with samarium acetate hydrate include strong acids, bases, and reducing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving samarium acetate hydrate include samarium oxide, elemental samarium, and various samarium complexes depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Samarium acetate hydrate has a wide range of applications in scientific research, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Gadolinium acetate hydrate
- Neodymium acetate hydrate
- Europium acetate hydrate
- Terbium acetate hydrate
- Ytterbium acetate hydrate
Uniqueness
Samarium acetate hydrate is unique due to its specific electronic configuration and magnetic properties, which make it particularly useful in applications such as catalysis and the production of high-performance magnets. Its ability to form stable complexes with various ligands also distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
17829-86-6 |
|---|---|
Molekularformel |
C6H11O7Sm |
Molekulargewicht |
345.50734 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


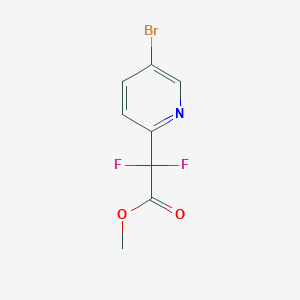
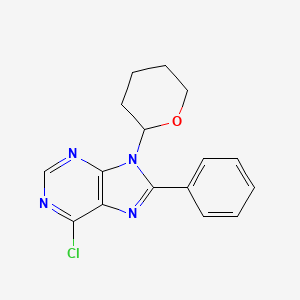
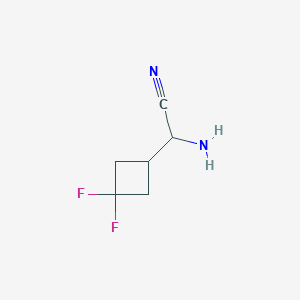
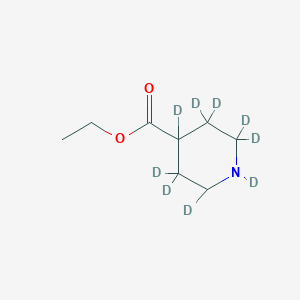
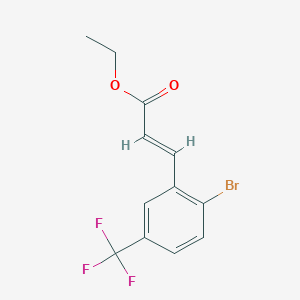
![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)
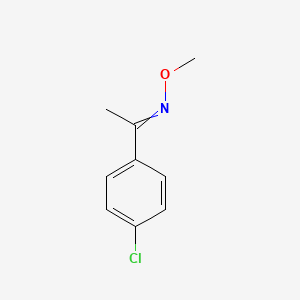
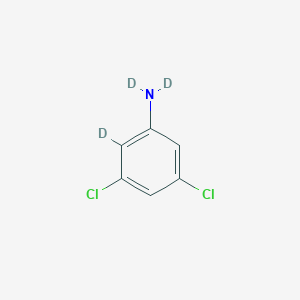

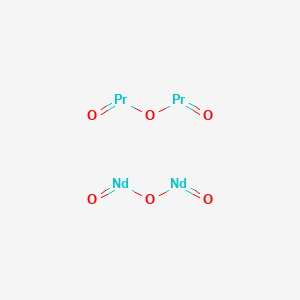
![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)
